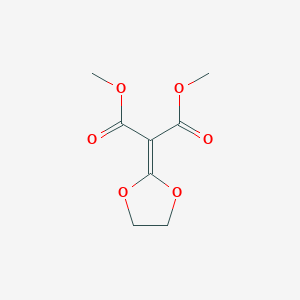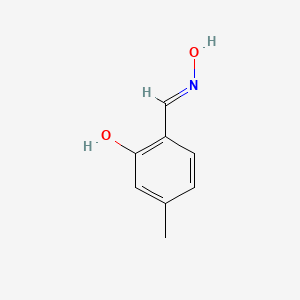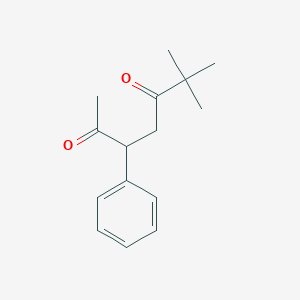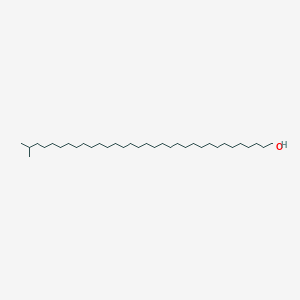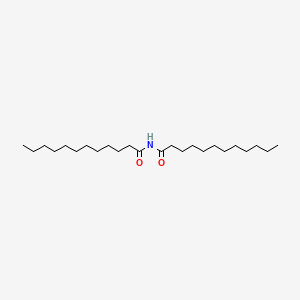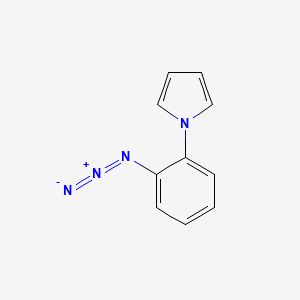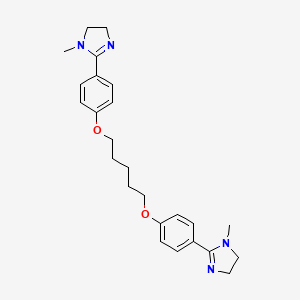
2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) typically involves multiple steps. One common method involves the reaction of 1,5-pentanediol with 4,1-phenylene bis(oxy)benzaldehyde to form the intermediate compound. This intermediate is then reacted with 4,5-dihydro-1-methyl-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylene rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of brominated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-oxazole): Similar in structure but contains oxazole rings instead of imidazole rings.
3-Butyn-2-ol, 4,4’-(1,5-pentanediylbis(oxy-4,1-phenylene))bis(2-methyl-): Contains a butynol group instead of the imidazole rings.
Uniqueness
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(4,5-dihydro-1-methyl-1H-imidazole) is unique due to its specific combination of imidazole rings and the pentanediylbis(oxy-4,1-phenylene) linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
129051-00-9 |
|---|---|
Fórmula molecular |
C25H32N4O2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-methyl-2-[4-[5-[4-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pentoxy]phenyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C25H32N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-13H,3-5,14-19H2,1-2H3 |
Clave InChI |
ARPSLSQJTOTQKT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NCCN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


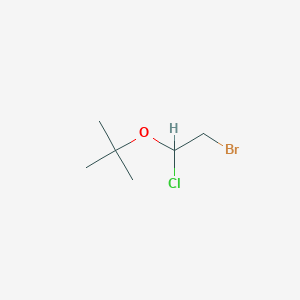
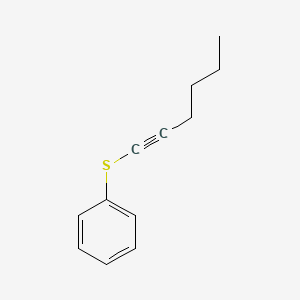
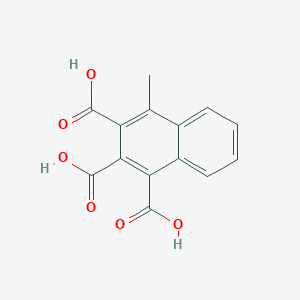
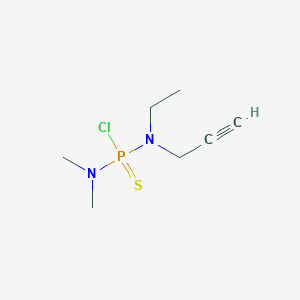
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
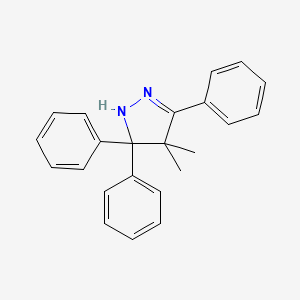
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
